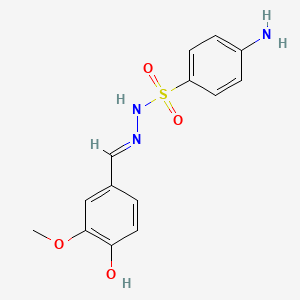![molecular formula C11H11N5O3 B12680755 5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid CAS No. 85720-92-9](/img/structure/B12680755.png)
5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung ist Teil des Europäischen Inventars für existierende kommerzielle chemische Stoffe (EINECS), das Stoffe umfasst, die zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft waren .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Natrium-C13-17-sek-Alkylsulfonat wird typischerweise durch das Sulfoxidationsverfahren synthetisiert. Bei diesem Verfahren reagieren C13-17-Alkane unter kontrollierten Bedingungen mit Schwefeldioxid und Sauerstoff, um das Sulfonat zu bilden. Die Reaktionsmischung wird dann raffiniert, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Natrium-C13-17-sek-Alkylsulfonat erfolgt in großtechnischen Sulfoxidationsreaktoren, in denen die Alkane kontinuierlich zugeführt und mit Schwefeldioxid und Sauerstoff umgesetzt werden. Das Produkt wird dann durch verschiedene Trenn- und Raffinationsprozesse gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium C13-17 sec-alkyl sulphonate is typically synthesized through the sulfoxidation method. In this process, C13-17 alkanes react with sulfur dioxide and oxygen under controlled conditions to form the sulfonate. The reaction mixture is then refined to obtain the final product .
Industrial Production Methods: The industrial production of Sodium C13-17 sec-alkyl sulphonate involves large-scale sulfoxidation reactors where the alkanes are continuously fed and reacted with sulfur dioxide and oxygen. The product is then purified through various separation and refining techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Reaktionstypen: Natrium-C13-17-sek-Alkylsulfonat unterliegt in erster Linie Sulfonierungsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Gängige Reagenzien und Bedingungen:
Sulfonierung: Schwefeldioxid und Sauerstoff sind die wichtigsten Reagenzien, die im Sulfoxidationsverfahren verwendet werden.
Oxidation: Es können starke Oxidationsmittel wie Kaliumpermanganat verwendet werden.
Reduktion: Es können Reduktionsmittel wie Natriumborhydrid eingesetzt werden.
Hauptprodukte: Das Hauptprodukt der Sulfoxidationsreaktion ist Natrium-C13-17-sek-Alkylsulfonat selbst. Bei Oxidationsreaktionen kann die Verbindung Sulfonsäuren bilden, während Reduktionsreaktionen verschiedene Alkyl-Derivate liefern können .
Wissenschaftliche Forschungsanwendungen
Natrium-C13-17-sek-Alkylsulfonat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung und in der Industrie:
Chemie: Als Tensid in verschiedenen chemischen Reaktionen verwendet, um die Löslichkeit und die Reaktionsgeschwindigkeit zu erhöhen.
Biologie: Wird in Zell-Lyse-Puffern und anderen biologischen Präparationen eingesetzt, da es Zellmembranen aufbrechen kann.
Medizin: Wird in pharmazeutischen Formulierungen aufgrund seiner Emulgierungs- und Löslichkeitseigenschaften verwendet.
Wirkmechanismus
Der primäre Wirkmechanismus von Natrium-C13-17-sek-Alkylsulfonat ist seine Tensid-Eigenschaft. Es reduziert die Oberflächenspannung von Wasser, wodurch es sich mit Ölen und Schmutz mischen kann, was die Reinigungseffizienz erhöht. Auf molekularer Ebene interagiert die Verbindung mit Lipiddoppelschichten in Zellmembranen, stört ihre Struktur und führt zu Zelllyse .
Wirkmechanismus
The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its surfactant property. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby enhancing cleaning efficiency. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Natriumdodecylsulfat (SDS)
- Natriumlaurylethersulfat (SLES)
- Natriumalkylbenzolsulfonat
Vergleich: Natrium-C13-17-sek-Alkylsulfonat ist einzigartig aufgrund seiner spezifischen Alkylkettenlänge (C13-17), die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet. Dieses Gleichgewicht macht es besonders effektiv in Anwendungen, die starke Tensideigenschaften erfordern, ohne übermäßiges Schäumen. Im Gegensatz dazu hat Natriumdodecylsulfat (SDS) eine kürzere Alkylkette (C12), was zu stärkerem Schäumen, aber möglicherweise weniger effektiver Emulgierung führt .
Eigenschaften
CAS-Nummer |
85720-92-9 |
|---|---|
Molekularformel |
C11H11N5O3 |
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
5-amino-2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H11N5O3/c1-5-9(10(17)16-13-5)15-14-8-3-2-6(12)4-7(8)11(18)19/h2-4,9H,12H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
WQRZBPGAKFJRGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


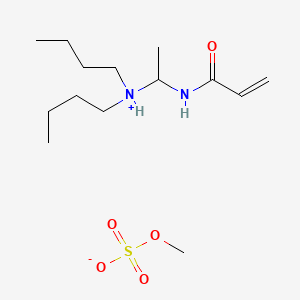
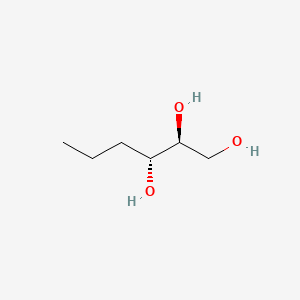




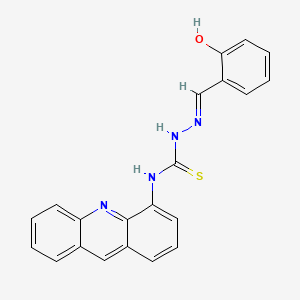


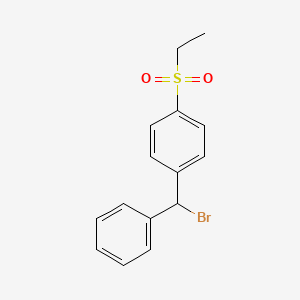
![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)
